![molecular formula C18H28N4O2 B7647259 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a compound that belongs to the benzodiazepine class of drugs. This compound has been extensively studied for its potential therapeutic applications in the field of neuroscience.
Mécanisme D'action
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 acts as a selective antagonist of the GABAA receptor. It binds to the benzodiazepine site on the receptor and inhibits the binding of other ligands such as benzodiazepines and barbiturates. This results in a decrease in the activity of the GABAA receptor and an increase in neuronal excitability. This mechanism of action is responsible for the anxiogenic and convulsant effects of this compound 15-4513.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its anxiogenic effects. It has also been found to decrease the release of acetylcholine, which may be responsible for its cognitive impairing effects. This compound 15-4513 has also been found to increase heart rate and blood pressure, which may be due to its effects on the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the GABAA receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, one limitation is that it has a short half-life, which makes it difficult to use in long-term experiments. Additionally, it has been found to have off-target effects on other receptors, which may complicate its interpretation in some experiments.
Orientations Futures
There are a number of future directions for research on 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513. One direction is to study its potential therapeutic applications in the treatment of alcohol addiction. Another direction is to study its effects on the GABAA receptor in different brain regions and cell types. Additionally, there is a need to develop more selective antagonists of the GABAA receptor that do not have off-target effects on other receptors. Finally, there is a need to develop new methods for delivering this compound 15-4513 to the brain in order to overcome its short half-life.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide involves the reaction of 4-methylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methyl-1,4-diazepane-1-carboxamide to yield the final product, this compound 15-4513.
Applications De Recherche Scientifique
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide 15-4513 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to be a potent antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This compound has been used to study the role of GABAA receptors in the regulation of anxiety, memory, and sleep. It has also been used to study the effects of alcohol on the brain and to develop new treatments for alcohol addiction.
Propriétés
IUPAC Name |
4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-20-7-4-8-22(10-9-20)18(23)19-17-6-3-2-5-16(17)15-21-11-13-24-14-12-21/h2-3,5-6H,4,7-15H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSDFYPSGHTUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


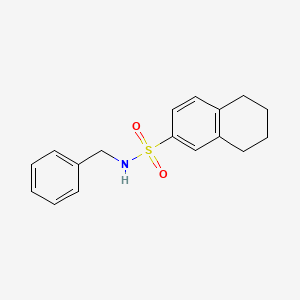
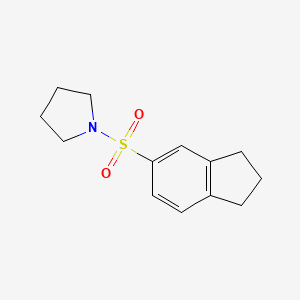
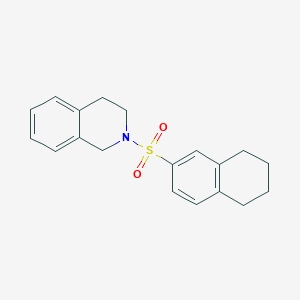

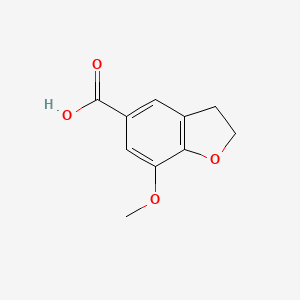

![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)
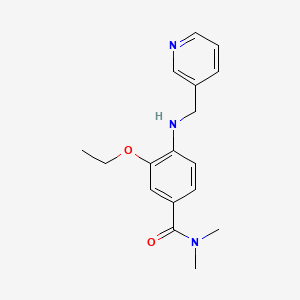
![1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647252.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7647260.png)
![1-(4-fluorophenyl)-3-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]butan-2-amine](/img/structure/B7647272.png)
![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-fluorophenyl)methoxy]piperidine](/img/structure/B7647281.png)